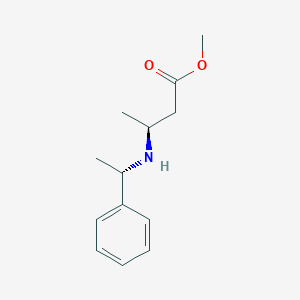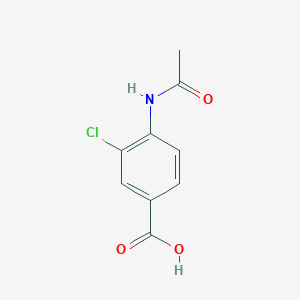
4,6-Dioxo-6-(3-pyridyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dioxo-6-(3-pyridyl)hexanoic acid is an organic compound with the molecular formula C11H11NO4 It is characterized by the presence of a pyridine ring attached to a hexanoic acid backbone with two keto groups at positions 4 and 6
Méthodes De Préparation
The synthesis of 4,6-Dioxo-6-(3-pyridyl)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and hexanoic acid derivatives.
Reaction Conditions: The key steps involve the formation of the hexanoic acid backbone followed by the introduction of the pyridine ring. This can be achieved through a series of condensation and oxidation reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts and controlled reaction environments to ensure efficient synthesis.
Analyse Des Réactions Chimiques
4,6-Dioxo-6-(3-pyridyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4,6-Dioxo-6-(3-pyridyl)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,6-Dioxo-6-(3-pyridyl)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s keto groups and pyridine ring allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
4,6-Dioxo-6-(3-pyridyl)hexanoic acid can be compared with similar compounds such as:
6-Aminohexanoic Acid: This compound has a similar hexanoic acid backbone but features an amino group instead of the pyridine ring and keto groups.
Indole Derivatives: Compounds with an indole nucleus, which also exhibit diverse biological activities and are used in medicinal chemistry.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole and pyrazine ring and are known for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
4,6-dioxo-6-pyridin-3-ylhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-9(3-4-11(15)16)6-10(14)8-2-1-5-12-7-8/h1-2,5,7H,3-4,6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCFOUYPHBHAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)
![1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene](/img/structure/B188814.png)



